N-[2-(4-fluorophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-N'-[(thiophen-2-yl)methyl]ethanediamide
Description
Properties
IUPAC Name |
N'-[2-(4-fluorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-N-(thiophen-2-ylmethyl)oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15FN4O2S2/c19-11-3-5-12(6-4-11)23-16(14-9-26-10-15(14)22-23)21-18(25)17(24)20-8-13-2-1-7-27-13/h1-7H,8-10H2,(H,20,24)(H,21,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSHFSDHZGPEQPK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(N(N=C2CS1)C3=CC=C(C=C3)F)NC(=O)C(=O)NCC4=CC=CS4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15FN4O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(4-fluorophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-N’-[(thiophen-2-yl)methyl]ethanediamide typically involves multi-step organic reactions. The process begins with the preparation of the thieno[3,4-c]pyrazole core, followed by the introduction of the fluorophenyl and thiophenyl groups through various substitution reactions. Common reagents used in these reactions include halogenated precursors, organometallic reagents, and catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production process. Additionally, purification methods like recrystallization and chromatography are used to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
N-[2-(4-fluorophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-N’-[(thiophen-2-yl)methyl]ethanediamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur, particularly at the fluorophenyl and thiophenyl groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Halogenated precursors, organometallic reagents, and catalysts like palladium or copper.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines.
Scientific Research Applications
N-[2-(4-fluorophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-N’-[(thiophen-2-yl)methyl]ethanediamide has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[2-(4-fluorophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-N’-[(thiophen-2-yl)methyl]ethanediamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Structural Analogs and Substituent Effects
Key analogs are identified based on shared scaffolds (thieno-pyrazole or related heterocycles) and functional groups (fluorophenyl, thiophene, or ethanediamide).
Table 1: Structural and Molecular Comparisons
Spectroscopic and Physicochemical Properties
- IR Spectroscopy : The absence of C=O bands in triazole derivatives () contrasts with the target compound’s ethanediamide carbonyl peaks (~1660–1680 cm⁻¹) .
- Solubility : The sulfonyl group in increases hydrophilicity compared to the thiophene-methyl group in the target compound. BG14733’s 3-methylbutyl chain likely enhances membrane permeability .
- Tautomerism: Similar to ’s triazole-thione equilibrium, the thieno-pyrazole core may exhibit tautomeric behavior, affecting binding modes .
Biological Activity
N-[2-(4-fluorophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-N'-[(thiophen-2-yl)methyl]ethanediamide, commonly referred to as G857-0799, is a synthetic organic compound belonging to the thienopyrazole class. This compound has garnered attention in medicinal chemistry due to its diverse biological activities, including antibacterial and anticancer properties. This article provides a comprehensive overview of its biological activity, synthesis, and structure-activity relationships (SAR).
Molecular Structure
The molecular formula of G857-0799 is . The compound features a thienopyrazole core linked to a 4-fluorophenyl group and a thiophenyl moiety. The structural representation can be summarized as follows:
| Property | Value |
|---|---|
| IUPAC Name | N'-[2-(4-fluorophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-N'-[(thiophen-2-yl)methyl]ethanediamide |
| Molecular Formula | C17H19FN4O2S |
| SMILES | CC(C)CNC(C(Nc1c(CSC2)c2nn1-c(cc1)ccc1F)=O)=O |
| InChI Key | MDL Number (MFCD) |
Antibacterial Activity
G857-0799 has demonstrated significant antibacterial activity against various Gram-positive and Gram-negative bacteria. In particular, it has shown potent effects against Staphylococcus aureus and Escherichia coli, with lower activity noted against Pseudomonas aeruginosa. The structure-activity relationship indicates that the presence of the 4-fluorophenyl group enhances its antibacterial potency.
Table 1: Antibacterial Activity of G857-0799
| Bacterial Strain | Activity Level (Growth Inhibition Zone) |
|---|---|
| Staphylococcus aureus | High (17–20 mm) |
| Escherichia coli | Moderate (14–17 mm) |
| Pseudomonas aeruginosa | Low (10–13 mm) |
Anticancer Activity
Research has indicated that G857-0799 exhibits promising anticancer properties. It has been shown to inhibit the proliferation of various cancer cell lines, including breast and lung cancer cells. The mechanism of action involves the modulation of key signaling pathways associated with cell growth and apoptosis.
Case Study: Anticancer Efficacy
In a study evaluating the cytotoxic effects of G857-0799 on MCF-7 breast cancer cells, the compound demonstrated an IC50 value of 12 µM, indicating significant antiproliferative activity. Further investigations revealed that G857-0799 induces apoptosis through caspase activation.
The biological activity of G857-0799 is attributed to its interaction with specific molecular targets such as enzymes and receptors involved in bacterial cell wall synthesis and cancer cell proliferation. The compound's ability to modulate these targets results in its observed pharmacological effects.
Potential Targets
- Enzymes : Inhibition of bacterial enzymes involved in cell wall synthesis.
- Receptors : Modulation of receptors associated with cancer cell signaling pathways.
Structure-Activity Relationship (SAR)
The SAR studies reveal that modifications to the thienopyrazole core and substituents significantly influence the biological activity of G857-0799. For instance:
- Fluorophenyl Substitution : Enhances antibacterial action.
- Thiophenyl Moiety : Contributes to anticancer efficacy.
Table 2: Impact of Structural Modifications on Biological Activity
| Modification Type | Effect on Activity |
|---|---|
| 4-Fluorophenyl Group | Increased antibacterial potency |
| Thiophenyl Substituent | Enhanced anticancer properties |
Q & A
Q. What stability studies are critical for long-term storage?
- Stress testing :
- Thermal degradation : Incubate at 40°C/75% RH for 4 weeks; monitor via HPLC (RSD ≤2% for main peak) .
- Photostability : Expose to UV light (ICH Q1B) to identify degradation products (e.g., sulfone formation) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
